(S)-2-Amino-3,N-dimethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide (S)-2-Amino-3,N-dimethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13408437
InChI: InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)15(4)8-10-5-6-14(3)7-10/h9-11H,5-8,13H2,1-4H3/t10?,11-/m0/s1
SMILES: CC(C)C(C(=O)N(C)CC1CCN(C1)C)N
Molecular Formula: C12H25N3O
Molecular Weight: 227.35 g/mol

(S)-2-Amino-3,N-dimethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide

CAS No.:

Cat. No.: VC13408437

Molecular Formula: C12H25N3O

Molecular Weight: 227.35 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-3,N-dimethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide -

Specification

Molecular Formula C12H25N3O
Molecular Weight 227.35 g/mol
IUPAC Name (2S)-2-amino-N,3-dimethyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide
Standard InChI InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)15(4)8-10-5-6-14(3)7-10/h9-11H,5-8,13H2,1-4H3/t10?,11-/m0/s1
Standard InChI Key AWLKTGXMEDABLA-DTIOYNMSSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(C)CC1CCN(C1)C)N
SMILES CC(C)C(C(=O)N(C)CC1CCN(C1)C)N
Canonical SMILES CC(C)C(C(=O)N(C)CC1CCN(C1)C)N

Introduction

(S)-2-Amino-3,N-dimethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide is a complex organic compound with significant relevance in pharmaceutical chemistry. It is classified as a specialty chemical, primarily due to its potential applications in drug development and synthesis. The compound's unique molecular structure allows it to interact with specific biological targets, making it a candidate for therapeutic exploration.

Synthesis

The synthesis of (S)-2-Amino-3,N-dimethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide typically involves multi-step organic reactions. One common synthetic route includes conducting reactions under reflux conditions in solvents like dichloromethane or acetonitrile to facilitate the formation of the desired product. Parameters such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.

Applications and Mechanism of Action

(S)-2-Amino-3,N-dimethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide has several applications in scientific research, particularly in drug development. Its mechanism of action involves interaction with specific receptors or enzymes within biological systems. Compounds with similar structures often exhibit neuroactive properties, potentially influencing neurotransmitter systems such as dopamine or serotonin pathways.

Research Findings and Future Directions

Research on (S)-2-Amino-3,N-dimethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramide is ongoing, with a focus on its potential therapeutic applications. The compound's unique structure allows for specific interactions in biological systems, making it a candidate for various scientific applications. Further studies are needed to fully explore its biological activity and potential therapeutic uses.

Comparison with Related Compounds

Other compounds with similar structures, such as (S)-2-Amino-3,N-dimethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramide, also show promise in pharmaceutical chemistry. These compounds are classified under specialty chemicals and are used in drug development due to their potential interactions with biological targets.

Comparison Table

CompoundMolecular WeightSolubilityApplications
(S)-2-Amino-3,N-dimethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-butyramideApproximately 215.32 g/molSoluble in waterDrug development, research
(S)-2-Amino-3,N-dimethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-butyramideNot specifiedNot specifiedDrug development, research

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator